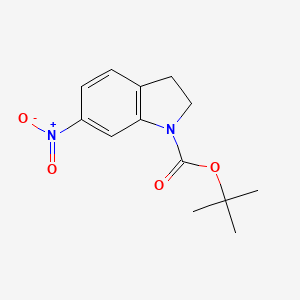

Tert-butyl 6-nitroindoline-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 6-nitroindoline-1-carboxylate is a chemical compound with the CAS Number: 129487-99-6 . It has a molecular weight of 264.28 . The IUPAC name for this compound is tert-butyl 6-nitro-1-indolinecarboxylate .

Molecular Structure Analysis

The InChI code for Tert-butyl 6-nitroindoline-1-carboxylate is1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-6-9-4-5-10(15(17)18)8-11(9)14/h4-5,8H,6-7H2,1-3H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

Tert-butyl 6-nitroindoline-1-carboxylate is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Synthesis and Nitration Studies

The synthesis of methyl 5- and 6-nitroindole-2-carboxylates, closely related to tert-butyl 6-nitroindoline-1-carboxylate, demonstrates the application of nitration in indoline derivatives, yielding significant products for further chemical reactions. The method involves transforming indoline-2-carboxylic acid into its nitro derivatives, showcasing a pathway to synthesize related compounds (Lavrenov et al., 2002).

Photorelease Mechanisms for Neuroactive Compounds

The use of nitroindoline derivatives, such as 1-acyl-7-nitroindolines, for the photorelease of neuroactive amino acids like L-glutamate, underscores the significance of these compounds in biological applications. This method enables the rapid release of carboxylates upon photolysis, illustrating the potential of tert-butyl 6-nitroindoline-1-carboxylate in controlled release applications in neuroscience (Papageorgiou et al., 2004).

Chiral Pool Synthesis for Biologically Active Structures

The chiral pool synthesis of (S)-6-Nitroindoline-2-carboxylic acid from L-phenylalanine demonstrates the relevance of nitroindoline derivatives in the synthesis of biologically active natural products. This synthesis pathway highlights the utility of such compounds in creating enantioselective structures with high biological activity (Liu et al., 2010).

Innovations in Organic Synthesis

Tert-butyl nitrite, closely associated with the functional groups in tert-butyl 6-nitroindoline-1-carboxylate, serves as a versatile reagent in various organic transformations, including nitrosation, diazotization, and oxidation. Its role in activating molecular oxygen for radical reactions highlights the compound's significance in synthetic organic chemistry, offering insights into its broader applications (Li & Jia, 2017).

Applications in Photochemistry

The study of photorelease mechanisms from 1-acyl-7-nitroindolines, similar in structure to tert-butyl 6-nitroindoline-1-carboxylate, reveals their utility as photolabile precursors for rapid release of carboxylic acids. This application is particularly relevant in photochemical studies where controlled release of substances is crucial, offering a window into the potential use of tert-butyl 6-nitroindoline-1-carboxylate in photochemical applications (Morrison et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust .

properties

IUPAC Name |

tert-butyl 6-nitro-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-6-9-4-5-10(15(17)18)8-11(9)14/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRINQCGMYWFFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90711476 |

Source

|

| Record name | tert-Butyl 6-nitro-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90711476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-nitroindoline-1-carboxylate | |

CAS RN |

129487-99-6 |

Source

|

| Record name | tert-Butyl 6-nitro-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90711476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)